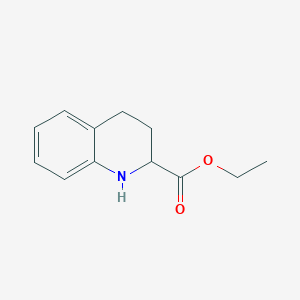

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

説明

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 4620-34-2) is a tetrahydroquinoline derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It is stored under inert conditions at -20°C to ensure stability, reflecting its sensitivity to light and temperature. Its ester functional group at the 2-position makes it a versatile intermediate in medicinal chemistry and organic synthesis.

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZFBAEEZXPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320458 | |

| Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-34-2 | |

| Record name | 4620-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cascade Reactions

Cascade reactions are a series of consecutive reactions that occur in a single reaction vessel without the need for intermediate isolation. This method is particularly advantageous as it reduces the number of purification steps and minimizes reagent waste.

- Three-Component Reaction : A notable method involves a three-component reaction utilizing 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This approach combines Knoevenagel condensation and aza-Michael addition to yield highly substituted tetrahydroquinolines efficiently.

Reaction Mechanism

The reaction mechanism typically involves the following steps:

Knoevenagel Condensation : Ethyl cyanoacetate reacts with an aldehyde to form an intermediate.

Aza-Michael Addition : The intermediate then undergoes aza-Michael addition with 2-alkenyl anilines to form the final product.

This process is facilitated by DBU, which acts as both a base and catalyst, enhancing the overall yield and selectivity of the reaction.

Typical Procedure

A typical synthesis procedure for ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate might involve:

Mixing ethyl cyanoacetate (0.28 mmol), an appropriate aldehyde (e.g., 2-methoxybenzaldehyde), and 2-alkenyl aniline in an organic solvent like dichloromethane.

Adding DBU as a catalyst and stirring the mixture at room temperature or elevated temperatures depending on the reactivity of the components.

Monitoring the reaction progress using thin-layer chromatography (TLC) until completion.

Purifying the product through column chromatography to isolate this compound.

The following table summarizes different synthesis methods for this compound along with their advantages and limitations:

| Synthesis Method | Advantages | Limitations |

|---|---|---|

| Cascade Reaction | - One-pot synthesis - Reduced purification steps |

- Requires careful control of reaction conditions |

| Three-Component Reaction | - High efficiency - Diverse product range |

- Potential for side reactions |

| Traditional Multi-step Synthesis | - Established protocols - High purity products |

- Time-consuming - More reagents required |

Recent studies have highlighted the effectiveness of using DBU in cascade reactions for synthesizing tetrahydroquinolines. Research indicates that variations in substituents on aldehydes can significantly influence yields and diastereoselectivity. For instance:

化学反応の分析

Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties.

科学的研究の応用

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits a range of biological activities that make it a candidate for further research:

- Pharmaceutical Applications : The compound has been studied for its potential as a lead compound in drug development due to its interactions with various biological targets. Its derivatives may possess enhanced pharmacological properties .

- Antioxidant Properties : Research indicates that tetrahydroquinoline derivatives can act as antioxidants, which are crucial in combating oxidative stress-related diseases .

- Potential Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Palanimuthu et al. focused on synthesizing highly substituted tetrahydroquinolines using ethyl cyanoacetate. The research demonstrated that the synthesized compounds showed promising biological activity against certain cancer cell lines .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant potential of this compound derivatives. The results indicated that these compounds could effectively scavenge free radicals and protect against oxidative damage in vitro .

作用機序

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

This section compares the structural features, synthesis, physical properties, and applications of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate with closely related derivatives.

Structural Analogues and Derivatives

Table 1: Key Structural and Physical Properties

Functional Group Impact on Properties

- Ester Groups :

- Sulfonyl Groups: Derivatives like 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline exhibit improved crystallinity due to C–H···O hydrogen bonds, which stabilize the solid state .

- Halogen Substituents : Bromine in increases molecular weight (C₃₄H₃₃BrN₂O₅S) and may enhance binding affinity in medicinal applications .

生物活性

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it discusses the mechanisms of action and relevant case studies that highlight its potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydroquinoline ring system. This structural motif is crucial for its biological activity and is commonly found in various natural products and synthetic pharmaceuticals. The compound is typically a pale-yellow to yellow-brown solid at room temperature, indicating its stability under normal conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, studies have indicated that tetrahydroquinoline derivatives can be effective against Gram-positive and Gram-negative bacteria . The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable study highlighted the compound's ability to inhibit the Bcl-2 family proteins, which are critical for cancer cell survival. Compounds derived from tetrahydroquinolines demonstrated binding affinities to Bcl-2 and Mcl-1 proteins, suggesting their role as potential anticancer agents . In vitro assays have shown that these compounds can induce apoptosis in cancer cells through caspase activation pathways .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Inhibition of Bcl-2 proteins; induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Effects

In a significant study involving various cancer cell lines, this compound derivatives were tested for antiproliferative effects. The results indicated that certain derivatives exhibited low micromolar inhibition against cancer cells such as DU145 (prostate carcinoma) and MCF7 (breast adenocarcinoma). Notably, one derivative showed a Ki value of 5.2 µM against Bcl-2 protein . These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of tetrahydroquinoline derivatives against various bacterial strains. The results demonstrated effective inhibition zones compared to standard antibiotics like ciprofloxacin and ampicillin. The most active compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 µM to 125 µM against specific strains .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good stability under physiological conditions. However, further studies are necessary to evaluate its bioavailability and metabolism in vivo. Safety assessments are also critical for determining the therapeutic window for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl esters of tetrahydroquinoline derivatives are prepared by refluxing substituted anilines with β-ketoesters in acidic or basic media. Optimization involves varying catalysts (e.g., acetic acid or p-toluenesulfonic acid), solvent systems (ethanol or toluene), and reaction times (6–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the ethyl ester group shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) in H NMR, while the tetrahydroquinoline ring protons appear as multiplet signals between 1.5–3.5 ppm .

- X-ray Crystallography : Resolves bond angles and stereochemistry. Evidence from similar compounds (e.g., Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) shows bond angles like C9–C1–C10 at 122.86°, confirming the fused ring system .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water mobile phases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture and light .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols. Avoid flushing into drains .

Advanced Research Questions

Q. How can regioselectivity in the synthesis of substituted tetrahydroquinoline derivatives be controlled?

- Methodological Answer : Regioselectivity depends on electronic and steric effects of substituents. For example, electron-donating groups (e.g., methoxy) on the aniline ring direct cyclization to specific positions. Computational modeling (DFT studies) predicts transition-state stability, while experimental validation uses competitive reactions with para/meta-substituted precursors. Evidence from ethyl 4-hydroxy-2-oxo derivatives shows that steric hindrance from bulky substituents (e.g., phenyl groups) favors alternative pathways .

Q. What strategies are employed to resolve enantiomeric impurities in chiral tetrahydroquinoline-carboxylates?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- Asymmetric Catalysis : Chiral auxiliaries (e.g., (S)-BINOL) or enzymes (lipases) induce stereoselectivity during esterification. For example, (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate achieved 98% ee using chiral palladium catalysts .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what decomposition products form?

- Methodological Answer : Stability studies in HCl (1M) and NaOH (1M) at 25°C for 24 hours show:

- Acidic Conditions : Ester hydrolysis yields 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (confirmed via LC-MS, m/z 191.1 [M+H]) .

- Oxidative Conditions : Exposure to HO/Fe generates quinoline derivatives via dehydrogenation (UV-Vis absorbance at 310 nm) .

- Thermal Degradation : TGA analysis reveals decomposition onset at 250°C, forming CO and aromatic amines (GC-MS) .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) is identified as the primary electrophilic center .

- Molecular Dynamics Simulations : GROMACS assesses solvation effects and transition states in polar solvents (e.g., DMSO), correlating with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。